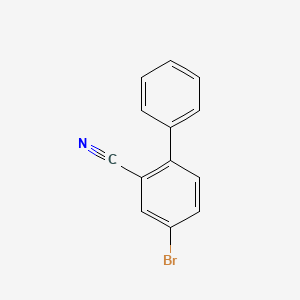
4-Bromo-2-cyanobiphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-cyanobiphenyl is an organic compound with the molecular formula C14H10BrN. It is a significant pharmaceutical intermediate and organic synthetic material used in the preparation of various drugs, particularly those in the sartan class such as azilsartan ester and temisartan . This compound is also utilized in the synthesis of other pyrazolines and related derivatives .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Bromo-2-cyanobiphenyl can be synthesized using 2-cyano-4-methylbiphenyl as a raw material. One method involves dissolving 10g of 2-cyano-4-methylbiphenyl in 30mL of dichloromethane, followed by the addition of 9g of dibromo hydantoin dissolved in 30mL of dichloromethane . The mixture is then subjected to a flow reactor at a constant temperature of 50°C with 475nm LED light for 30 minutes .
Industrial Production Methods: An industrially advantageous method involves treating 4’-methyl-2-cyanobiphenyl with bromine in a halogenated hydrocarbon solvent or an alkane solvent having 5 to 7 carbon atoms . This method is preferred due to its high yield and the use of inexpensive starting materials .
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-2-cyanobiphenyl undergoes various types of reactions, including:
Substitution Reactions: Common reagents include bromine and N-bromosuccinimide.
Oxidation and Reduction Reactions: These reactions are less common but can be performed under specific conditions.
Common Reagents and Conditions:
Bromination: Using bromine or N-bromosuccinimide in the presence of a radical initiator such as dibenzoyl peroxide.
Solvents: Dichloromethane, halogenated hydrocarbons, and alkanes are commonly used.
Major Products:
Monobromo Products: The primary product is this compound itself.
Dibromo Products: These can form as by-products but are generally minimized in optimized reactions.
Aplicaciones Científicas De Investigación
4-Bromo-2-cyanobiphenyl is widely used in scientific research, particularly in:
Mecanismo De Acción
The mechanism by which 4-bromo-2-cyanobiphenyl exerts its effects is primarily through its role as a pharmaceutical intermediate. It is involved in the synthesis of drugs that act as angiotensin II receptor antagonists, which help in regulating blood pressure by blocking the effects of angiotensin II, a potent vasoconstrictor . The molecular targets include the angiotensin II receptors, and the pathways involved are those related to the renin-angiotensin system .
Comparación Con Compuestos Similares
- 2-Cyano-4’-bromomethylbiphenyl
- 4’-Bromomethylbiphenyl-2-carbonitrile
- 4’-Bromomethyl-[1,1’-biphenyl]-2-carbonitrile
Uniqueness: 4-Bromo-2-cyanobiphenyl is unique due to its specific application in the synthesis of sartan-class drugs. Its structure allows for effective interaction with angiotensin II receptors, making it a crucial intermediate in the pharmaceutical industry .
Propiedades
Fórmula molecular |
C13H8BrN |
|---|---|
Peso molecular |
258.11 g/mol |
Nombre IUPAC |
5-bromo-2-phenylbenzonitrile |
InChI |
InChI=1S/C13H8BrN/c14-12-6-7-13(11(8-12)9-15)10-4-2-1-3-5-10/h1-8H |
Clave InChI |
SVSPXTFMNFINCA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C=C(C=C2)Br)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2,6-diaminopyridin-3-yl)diazenyl]-N-pyridin-2-ylbenzenesulfonamide](/img/structure/B14017191.png)
![5-Bromo-4-chloro-7-methylimidazo[4,3-f][1,2,4]triazine](/img/structure/B14017215.png)

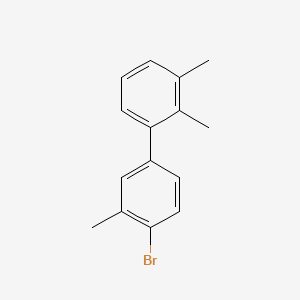
![tert-butyl (3S,4S)-4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxo-pyrrolidine-3-carboxylate](/img/structure/B14017227.png)

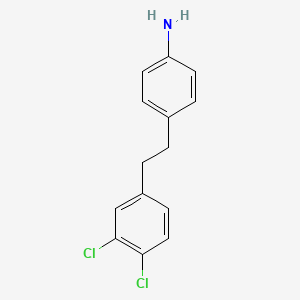
![5-Bromo-6-methoxybenzo[d]isoxazol-3-ylamine](/img/structure/B14017240.png)
![1-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-5-(methylamino)pyrimidine-2,4-dione](/img/structure/B14017241.png)
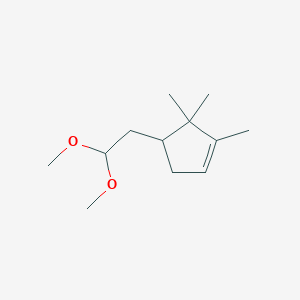
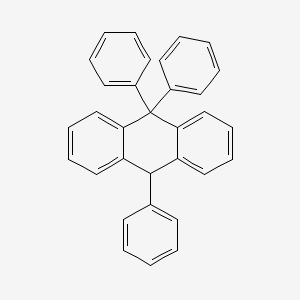
![2-Chloro-5,6-dihydrospiro[cyclopenta[B]thiophene-4,4'-imidazolidine]-2',5'-dione](/img/structure/B14017252.png)


